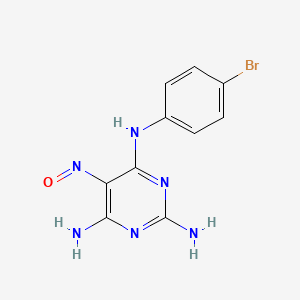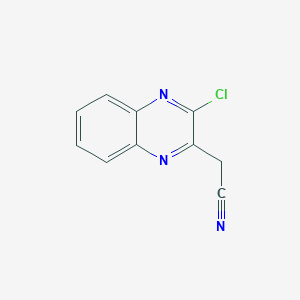![molecular formula C44H90N4O2 B13809704 N,N'-1,6-Hexanediylbis[N'-octadecyl]urea](/img/structure/B13809704.png)
N,N'-1,6-Hexanediylbis[N'-octadecyl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-1,6-Hexanediylbis[N’-octadecyl]urea typically involves the reaction of hexamethylene diisocyanate with octadecylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or dichloromethane, and at elevated temperatures to facilitate the formation of the urea linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N,N’-1,6-Hexanediylbis[N’-octadecyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the urea groups, potentially leading to the formation of amines.
Substitution: The long alkyl chains can participate in substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while reduction can produce amines .
Scientific Research Applications
N,N’-1,6-Hexanediylbis[N’-octadecyl]urea has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s long alkyl chains make it useful in studying membrane interactions and lipid bilayers.
Industry: Utilized in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of N,N’-1,6-Hexanediylbis[N’-octadecyl]urea involves its interaction with biological membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, potentially disrupting membrane integrity or facilitating the delivery of other molecules. The urea groups can form hydrogen bonds with proteins, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
- N,N’-1,6-Hexanediylbis[N’-dodecyl]urea
- N,N’-1,6-Hexanediylbis[N’-hexadecyl]urea
- N,N’-1,6-Hexanediylbis[N’-octyl]urea
Uniqueness
N,N’-1,6-Hexanediylbis[N’-octadecyl]urea is unique due to its long octadecyl chains, which impart distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with lipid membranes or hydrophobic environments .
Properties
Molecular Formula |
C44H90N4O2 |
|---|---|
Molecular Weight |
707.2 g/mol |
IUPAC Name |
1-octadecyl-3-[6-(octadecylcarbamoylamino)hexyl]urea |
InChI |
InChI=1S/C44H90N4O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-45-43(49)47-41-37-33-34-38-42-48-44(50)46-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3,(H2,45,47,49)(H2,46,48,50) |
InChI Key |
KKHUDTYSZOHVMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)NCCCCCCNC(=O)NCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3S)-1,7,9-trihydroxy-3-methyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione](/img/structure/B13809638.png)
![N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide](/img/structure/B13809651.png)
![4-(Hydroxymethyl)-2,5,9-trimethyl-7H-furo[3,2-G]chromen-7-one](/img/structure/B13809664.png)

![[[(2-Ethylhexyl)imino]bis(methylene)]bisphosphonic acid](/img/structure/B13809681.png)
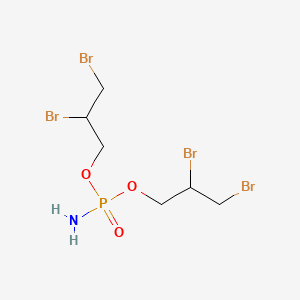
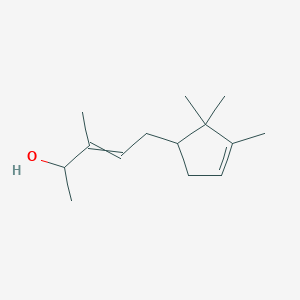
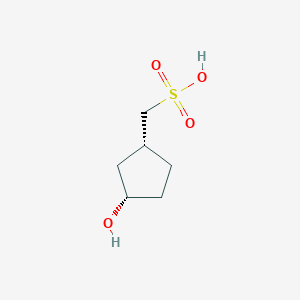
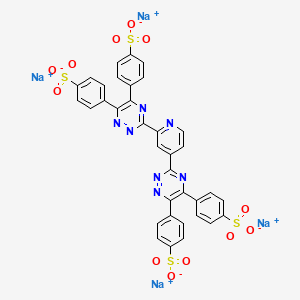
![Pyrazolo[4,3-b]azepine,1,4,5,6,7,8-hexahydro-1-methyl-](/img/structure/B13809693.png)

